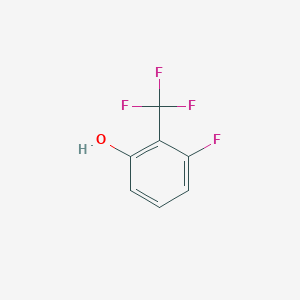

3-Fluoro-2-(trifluoromethyl)phenol

Vue d'ensemble

Description

3-Fluoro-2-(trifluoromethyl)phenol is an organic compound with the molecular formula C(_7)H(_4)F(_4)O It is characterized by the presence of a fluorine atom and a trifluoromethyl group attached to a phenol ring

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 3-Fluoro-2-(trifluoromethyl)phenol typically involves the introduction of fluorine atoms into a phenol derivative. One common method is the electrophilic aromatic substitution reaction, where a phenol is treated with fluorinating agents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI) under controlled conditions. The trifluoromethyl group can be introduced using reagents like trifluoromethyl iodide (CF(_3)I) or trifluoromethyltrimethylsilane (TMSCF(_3)) in the presence of a catalyst such as copper(I) iodide (CuI).

Industrial Production Methods

Industrial production of this compound may involve large-scale electrophilic fluorination processes. These processes are optimized for high yield and purity, often using continuous flow reactors to maintain precise control over reaction conditions. The use of safer and more environmentally friendly fluorinating agents is also a focus in industrial settings to minimize hazardous by-products.

Analyse Des Réactions Chimiques

Electrophilic Aromatic Substitution

The compound undergoes electrophilic substitution due to the activating phenolic hydroxyl group, though the trifluoromethyl and fluoro substituents exert deactivating effects.

Key Observations:

-

Reagents/Conditions: Copper(I) chloride and potassium carbonate in N,N-dimethylformamide (DMF) at 140°C are common for substitution reactions .

-

Mechanism: The electron-withdrawing groups stabilize intermediate carbocations, favoring substitution at positions para to the hydroxyl group.

-

Products: Substituted phenols (e.g., derivatives with aromatic rings or functional groups attached) .

| Reaction Type | Reagents/Conditions | Products |

|---|---|---|

| Substitution | CuCl, K₂CO₃, DMF, 140°C, 6–8 h | Substituted phenols |

Oxidation Reactions

The phenolic hydroxyl group is susceptible to oxidation, forming quinones or other oxidized derivatives.

Key Observations:

-

Reagents/Conditions: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) under acidic or neutral conditions.

-

Mechanism: The hydroxyl group undergoes deprotonation, followed by oxidation to a carbonyl group.

-

Products: Quinones or ketones depending on the oxidizing agent.

| Reaction Type | Reagents/Conditions | Products |

|---|---|---|

| Oxidation | KMnO₄, acidic conditions | Quinone derivatives |

Reduction Reactions

Reduction typically targets the aromatic ring or halogen substituents, though defluorination is less common.

Key Observations:

-

Reagents/Conditions: Lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with palladium catalysts.

-

Mechanism: Reduction of the aromatic ring or selective cleavage of carbon-fluorine bonds.

-

Products: Partially reduced aromatic derivatives or dehalogenated compounds.

| Reaction Type | Reagents/Conditions | Products |

|---|---|---|

| Reduction | LiAlH₄, anhydrous conditions | Dehalogenated derivatives |

Nucleophilic Aromatic Substitution

The electron-withdrawing trifluoromethyl and fluoro groups activate the ring for nucleophilic attack.

Key Observations:

-

Reagents/Conditions: Sodium methoxide (NaOCH₃) or potassium tert-butoxide (KOtBu) under basic conditions.

-

Mechanism: The nucleophile replaces fluorine or other leaving groups, favored by the meta-directing substituents.

-

Products: Substituted phenols with nucleophilic groups (e.g., alkoxides).

| Reaction Type | Reagents/Conditions | Products |

|---|---|---|

| Nucleophilic Substitution | NaOCH₃, basic conditions | Alkoxide-substituted phenols |

Regioselectivity and Steric Effects

The trifluoromethyl group’s bulkiness and the fluoro group’s electronic effects influence reaction pathways:

Applications De Recherche Scientifique

Medicinal Chemistry

3-Fluoro-2-(trifluoromethyl)phenol has been investigated for its potential as a pharmaceutical intermediate. The trifluoromethyl group has been shown to enhance the potency of compounds by improving their binding affinity to biological targets. For instance, studies have highlighted that the incorporation of trifluoromethyl groups can significantly increase the inhibitory effects on enzymes such as reverse transcriptase, which is crucial in antiviral drug development .

Case Study: Drug Development

- Ubrogepant : This drug, used for the acute treatment of migraines, contains a trifluoromethyl group that enhances its pharmacological properties. The structure-activity relationship (SAR) studies indicate that such modifications lead to improved efficacy and reduced side effects .

Materials Science

In materials science, this compound is utilized in the synthesis of polymers and coatings with enhanced thermal stability and chemical resistance. The compound's fluorinated nature contributes to low surface energy characteristics, making it suitable for applications in non-stick coatings and water-repellent surfaces.

Case Study: Coating Technologies

- Research has demonstrated that fluorinated phenols can be incorporated into polymer matrices to improve their hydrophobic properties, leading to applications in protective coatings for electronics and textiles .

Agrochemicals

The compound also finds applications in agrochemicals as a building block for herbicides and fungicides. The introduction of fluorine atoms can enhance the biological activity of these compounds, leading to more effective agricultural products.

Case Study: Herbicide Development

- A study on novel herbicides indicates that compounds with trifluoromethyl substitution exhibit increased herbicidal activity compared to their non-fluorinated counterparts. This is attributed to improved absorption and translocation within plant systems .

Data Tables

| Application Area | Compound Example | Key Benefits |

|---|---|---|

| Medicinal Chemistry | Ubrogepant | Enhanced potency against target enzymes |

| Materials Science | Fluorinated Polymers | Improved thermal stability |

| Agrochemicals | Trifluoromethyl Herbicides | Increased efficacy in pest control |

Mécanisme D'action

The mechanism by which 3-Fluoro-2-(trifluoromethyl)phenol exerts its effects depends on its application. In medicinal chemistry, the fluorine atoms can influence the compound’s interaction with biological targets, such as enzymes or receptors, by altering electronic properties and increasing binding affinity. The trifluoromethyl group can enhance lipophilicity, improving the compound’s ability to cross cell membranes and reach intracellular targets.

Activité Biologique

3-Fluoro-2-(trifluoromethyl)phenol, a fluorinated phenolic compound, has garnered attention due to its unique biological properties and potential therapeutic applications. The trifluoromethyl group () is known for its electron-withdrawing characteristics, which can significantly influence the compound's interactions with biological targets. This article explores the biological activity of this compound, including its antibacterial properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is . The presence of both fluorine and trifluoromethyl groups affects the compound’s lipophilicity, solubility, and overall bioactivity. The structural configuration allows for enhanced interaction with various biological systems, making it a candidate for further research in medicinal chemistry.

| Property | Value |

|---|---|

| Molecular Weight | 202.1 g/mol |

| Boiling Point | 140 °C |

| Melting Point | 25 °C |

| Solubility | Soluble in organic solvents |

Antibacterial Properties

Research has indicated that the incorporation of trifluoromethyl groups into phenolic compounds can enhance their antibacterial activity. For instance, studies have shown that derivatives with fluorine substitutions exhibit improved efficacy against both Gram-positive and Gram-negative bacteria.

Case Study: Antibacterial Activity Evaluation

In a study evaluating various fluorinated phenols, this compound demonstrated significant antibacterial activity against Staphylococcus aureus and Escherichia coli. The minimal inhibitory concentrations (MICs) were found to be comparable to established antibiotics like ceftazidime, indicating a potential role in treating resistant bacterial strains .

The mechanism by which this compound exerts its antibacterial effects is believed to involve the inhibition of bacterial topoisomerases—enzymes critical for DNA replication and repair. By binding to these enzymes, the compound disrupts DNA processes, leading to bacterial cell death .

Table 2: Summary of Antibacterial Activity

| Bacteria | MIC (µg/mL) | Comparison Antibiotic |

|---|---|---|

| Staphylococcus aureus | <0.03125 | Ceftazidime |

| Escherichia coli | 1 | Ceftazidime |

Pharmacological Implications

The unique properties of this compound suggest its potential as a lead compound in drug development. Its ability to penetrate bacterial membranes effectively positions it as a candidate for overcoming antibiotic resistance.

Research Findings

- Enhanced Lipophilicity : The trifluoromethyl group increases the lipophilicity of the compound, facilitating better membrane penetration and bioavailability .

- SAR Studies : Structure-activity relationship (SAR) studies have shown that variations in the position of fluorine atoms on the phenolic ring significantly influence antibacterial potency .

- Dual Inhibition Mechanism : Recent findings indicate that compounds similar to this compound can act as dual inhibitors of bacterial topoisomerases, providing a broader spectrum of action against resistant strains .

Propriétés

IUPAC Name |

3-fluoro-2-(trifluoromethyl)phenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4F4O/c8-4-2-1-3-5(12)6(4)7(9,10)11/h1-3,12H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LVLSEZMHBIUIHF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)F)C(F)(F)F)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4F4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10648134 | |

| Record name | 3-Fluoro-2-(trifluoromethyl)phenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10648134 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

180.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

900512-27-8 | |

| Record name | 3-Fluoro-2-(trifluoromethyl)phenol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=900512-27-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Fluoro-2-(trifluoromethyl)phenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10648134 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.